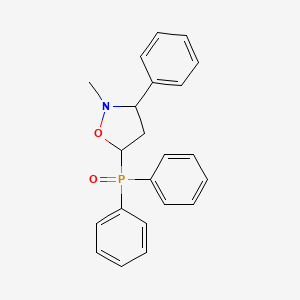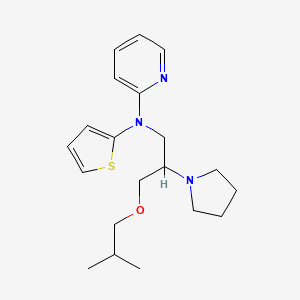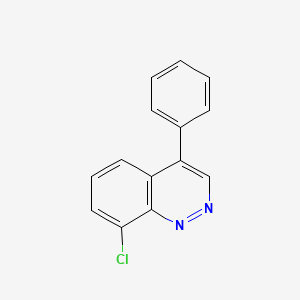
5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine is a heterocyclic compound that contains both phosphorus and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine typically involves the reaction of diphenylphosphoryl chloride with an appropriate oxazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine can undergo various chemical reactions, including:
Oxidation: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction: The oxazolidine ring can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Applications De Recherche Scientifique
5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties such as flame retardancy and thermal stability.
Mécanisme D'action
The mechanism of action of 5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine involves its interaction with specific molecular targets and pathways. The phosphorus atom in the compound can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl azide: Another phosphorus-containing compound with similar reactivity.
Phosphine oxides: Compounds with a similar phosphorus-oxygen bond.
Oxazolidinones: Compounds with a similar oxazolidine ring structure.
Uniqueness
5-(Diphenylphosphoryl)-2-methyl-3-phenyl-1,2-oxazolidine is unique due to the combination of its phosphorus and oxazolidine moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
| 138865-97-1 | |
Formule moléculaire |
C22H22NO2P |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
5-diphenylphosphoryl-2-methyl-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C22H22NO2P/c1-23-21(18-11-5-2-6-12-18)17-22(25-23)26(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-22H,17H2,1H3 |
Clé InChI |
YTBYLFKSTDGNEP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CC(O1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/no-structure.png)
![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)



